Fosnetupitant

Übersicht

Beschreibung

Fosnetupitant is a medication used for the treatment of chemotherapy-induced nausea and vomiting . It is a prodrug of netupitant and is used in combination with palonosetron hydrochloride . It is formulated as the salt fosnetupitant chloride hydrochloride for intravenous use .

Molecular Structure Analysis

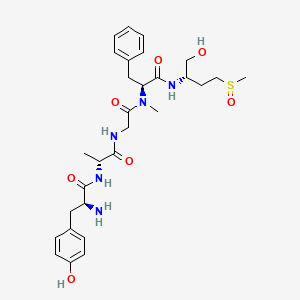

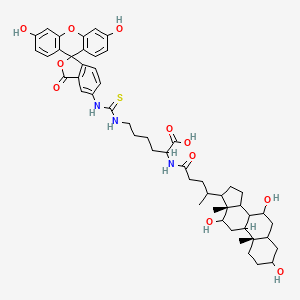

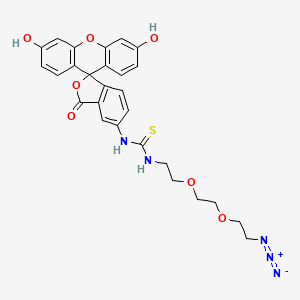

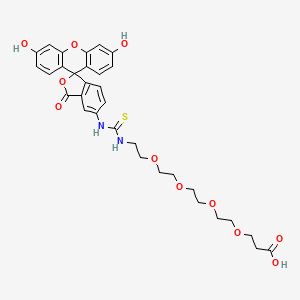

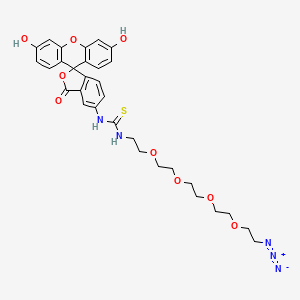

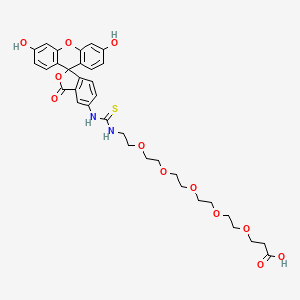

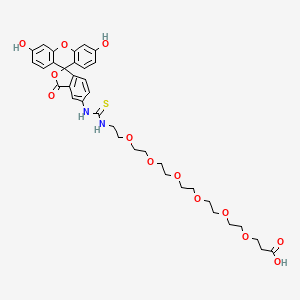

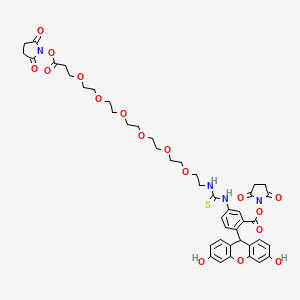

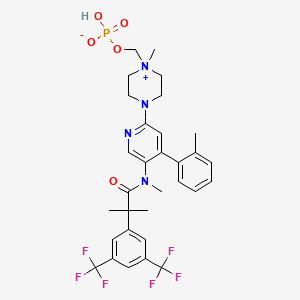

The molecular formula of Fosnetupitant is C31H35F6N4O5P . Its molecular weight is 688.6 g/mol . The structure of Fosnetupitant is complex, with several functional groups including piperazines and pyridines .

Physical And Chemical Properties Analysis

Fosnetupitant has a molecular weight of 688.6 g/mol . It is a solid substance that is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

Fosnetupitant is used for the prevention of CINV, which is often ranked by patients as one of the most distressing and feared consequences of chemotherapy . It is one of the standard treatments for the prevention of CINV in patients who are receiving highly or moderately emetogenic chemotherapies .

Mechanism of Action

Fosnetupitant is a novel neurokinin-1 (NK 1) receptor antagonist. It is a phosphorylated prodrug formulation of netupitant, which has high selectivity and affinity for NK 1 receptors . Simulation of NK 1 receptor binding occupancy in the brain (striatum) by fosnetupitant 235 mg suggested high NK 1 receptor occupancy of a longer duration than with fosnetupitant 81 mg .

Tolerability

The incidence of treatment-related injection site reactions (ISRs) was lower with fosnetupitant than fosaprepitant (both administered in combination with palonosetron and dexamethasone) in patients receiving highly emetogenic chemotherapy (HEC) .

Antiemetic Efficacy

Fosnetupitant has non-inferior efficacy to that of fosaprepitant with regard to the overall complete response rate . It has a low risk of ISRs and effectively prevents chemotherapy-induced nausea and vomiting after HEC when administered in combination with palonosetron and dexamethasone, particularly in the beyond-delayed phase (i.e., 120–168 h after administration of chemotherapy) .

Long-lasting CINV Prevention

Fosnetupitant might be a favorable treatment option for patients in whom the prevention of long-lasting CINV is required in the clinical setting .

Efficacy in Combination with Other Drugs

This study assessed the efficacy of fosnetupitant in combination with palonosetron and dexamethasone and identified risk factors for chemotherapy-induced nausea and vomiting (CINV) for up to 168 h .

Risk Factors for CINV

Treatment failure in the first 120 h after chemotherapy administration was a risk factor for CINV . The time to treatment failure (TTF) deteriorated as the number of identified CINV risk factors increased .

Long-acting Antiemetic Potency

This analysis revealed that fosnetupitant could have long-acting antiemetic potency (>\u2009120 h) and indicated the importance of antiemetic therapy at 0–120 h for CINV up to 168 h after chemotherapy .

Wirkmechanismus

Target of Action

Fosnetupitant primarily targets the neurokinin-1 (NK1) receptors . These receptors are found in the nervous system and play a crucial role in transmitting signals related to pain, inflammation, and stress .

Mode of Action

Fosnetupitant is a prodrug of netupitant . This means it is converted into the active substance, netupitant, in the body . Netupitant works by blocking the NK1 receptors . This blocking action prevents the binding of substance P, a neurotransmitter involved in pain transmission and the vomiting reflex, to the NK1 receptors . This interaction results in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by fosnetupitant involves the NK1 receptors and substance P . By blocking the NK1 receptors, fosnetupitant inhibits the binding of substance P, thereby disrupting the signal transmission related to pain and vomiting . This disruption helps prevent CINV .

Pharmacokinetics

Fosnetupitant exhibits a multi-exponential elimination pattern from the body, with an apparent elimination half-life in cancer patients of 80 ± 29 hours . This long half-life allows for sustained action against CINV .

Result of Action

The molecular and cellular effects of fosnetupitant’s action primarily involve the prevention of CINV . By blocking the NK1 receptors, fosnetupitant inhibits the action of substance P, thereby preventing the transmission of signals that trigger nausea and vomiting . This results in improved quality of life for patients undergoing chemotherapy .

Action Environment

Fosnetupitant is particularly effective in preventing CINV in patients receiving highly or moderately emetogenic chemotherapies .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYEEMJNBKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F6N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027641 | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Fosnetupitant | |

CAS RN |

1703748-89-3 | |

| Record name | Fosnetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSNETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of fosnetupitant?

A1: Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] After administration, it is rapidly converted to netupitant, which acts as a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. [, , , , ]

Q2: How does NK1 receptor antagonism contribute to the antiemetic effects of fosnetupitant?

A2: The NK1 receptor, primarily bound by the neurotransmitter Substance P, plays a key role in the vomiting reflex. By blocking NK1 receptors, netupitant disrupts Substance P signaling, effectively preventing both acute and delayed nausea and vomiting. [, , , , ]

Q3: Is fosnetupitant typically used alone for chemotherapy-induced nausea and vomiting (CINV) prevention?

A3: Fosnetupitant is most effective when used as part of a combination antiemetic regimen. It is commonly administered alongside a 5-HT3 receptor antagonist, such as palonosetron, and dexamethasone. [, , , , , , , ] This triple combination therapy targets multiple pathways involved in CINV, providing broader and more effective symptom control.

Q4: What is the molecular formula and weight of fosnetupitant?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of fosnetupitant, they consistently highlight its role as a prodrug of netupitant. [, , ] To accurately determine these values, referring to comprehensive chemical databases or the drug's full monograph would be necessary.

Q5: What is known about the stability of fosnetupitant in intravenous solutions?

A5: Research indicates that fosnetupitant demonstrates good stability in intravenous solutions, a key factor contributing to its development as an intravenous formulation. [, , ] This stability allows for easier handling and administration compared to other intravenous NK1 receptor antagonists that may require specific excipients or complex formulations to maintain solubility.

Q6: Does fosnetupitant exhibit any catalytic properties?

A6: The research focuses on the antiemetic properties of fosnetupitant stemming from its NK1 receptor antagonism. There is no mention of any catalytic properties associated with this compound. [1-20] The primary focus of the provided research is its application as an antiemetic agent in managing CINV.

Q7: Have computational chemistry techniques been employed in fosnetupitant research?

A7: While the provided abstracts do not delve into the specifics of computational chemistry techniques used in fosnetupitant research, they highlight the development of fosnetupitant as a water-soluble prodrug of netupitant. [, ] It's highly likely that computational methods played a role in designing fosnetupitant to achieve desired pharmacological properties such as improved water solubility and conversion to the active netupitant.

Q8: How does the structure of fosnetupitant contribute to its improved properties over netupitant for intravenous administration?

A8: Fosnetupitant is specifically designed as a water-soluble prodrug of netupitant. [] While the exact structural modifications are not elaborated on in the abstracts, it can be inferred that the addition of a phosphoryloxymethyl group enhances its water solubility. [, ] This improved solubility allows for the formulation of fosnetupitant without the need for excipients that could potentially cause hypersensitivity or infusion-site reactions, a common problem with other intravenous NK1 receptor antagonists. [, ]

Q9: What are the advantages of the fosnetupitant formulation in intravenous (IV) NEPA?

A9: The fosnetupitant solution in IV NEPA is specifically designed to address the drawbacks associated with other IV NK1 receptor antagonists. It does not contain allergenic excipients, surfactants, emulsifiers, or solubility enhancers, which are often associated with hypersensitivity and infusion-site reactions. [, , ] This results in a favorable safety profile, as demonstrated in clinical trials where IV NEPA showed no associated hypersensitivity or injection-site reactions. [, ]

Q10: How is fosnetupitant metabolized in the body?

A10: While specific metabolic pathways are not detailed in the abstracts, it is stated that fosnetupitant is rapidly converted to netupitant after administration. [, ] This conversion is essential for its pharmacological activity as netupitant acts as the NK1 receptor antagonist. [, , , , ]

Q11: How does the pharmacokinetic profile of fosnetupitant compare to other NK1 receptor antagonists?

A11: Fosnetupitant exhibits a long half-life of approximately 70 hours, contributing to its sustained antiemetic effect. [, ] This prolonged duration of action allows for a single-dose administration of IV NEPA to provide up to 5 days of CINV prevention. [, , , , ]

Q12: What is the evidence supporting the efficacy of fosnetupitant in preventing CINV?

A12: Numerous clinical trials, including Phase III studies, have demonstrated the efficacy of fosnetupitant in combination with palonosetron and dexamethasone for the prevention of CINV. [, , , , , , , ] These studies consistently report high complete response rates (no emesis and no rescue medication) in both the acute and delayed phases of CINV, confirming its effectiveness in a clinical setting.

Q13: What is the overall safety profile of fosnetupitant?

A13: Clinical trials indicate that fosnetupitant, when used as part of the IV NEPA formulation, exhibits a favorable safety profile. [, , , , , ] Notably, it has a low risk of injection-site reactions and hypersensitivity, unlike some other intravenous NK1 receptor antagonists. [, , , ] The most common adverse events associated with IV NEPA are generally mild to moderate and similar to those observed with oral NEPA, including headache and constipation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)